molecular formula C9H20ClN7O3 B14157122 2-Aminoethanol;2-(chloromethyl)oxirane;formaldehyde;1,3,5-triazine-2,4,6-triamine CAS No. 93925-01-0

2-Aminoethanol;2-(chloromethyl)oxirane;formaldehyde;1,3,5-triazine-2,4,6-triamine

Cat. No.: B14157122
CAS No.: 93925-01-0
M. Wt: 309.75 g/mol
InChI Key: VUHQCGUROOXRMC-UHFFFAOYSA-N
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Description

The compound “2-Aminoethanol; 2-(chloromethyl)oxirane; formaldehyde; 1,3,5-triazine-2,4,6-triamine” is a complex chemical entity with a molecular formula of C9H20ClN7O3 This compound is composed of several functional groups, including an amino group, an epoxide, a formaldehyde moiety, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. One common method involves the reaction of 2-aminoethanol with 2-(chloromethyl)oxirane under controlled conditions to form an intermediate product. This intermediate is then reacted with formaldehyde and 1,3,5-triazine-2,4,6-triamine to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The use of catalysts and solvents may be employed to optimize the reaction yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile reagent in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. The triazine ring, in particular, is known for its biological activity .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The triazine ring is a common motif in many pharmaceutical agents .

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it valuable in material science .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the epoxide ring can react with nucleophiles. The triazine ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Cyanuric Acid:

Uniqueness

The uniqueness of “2-Aminoethanol; 2-(chloromethyl)oxirane; formaldehyde; 1,3,5-triazine-2,4,6-triamine” lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both an amino group and an epoxide ring, along with the triazine core, provides a distinct set of chemical properties .

Properties

CAS No.

93925-01-0

Molecular Formula

C9H20ClN7O3

Molecular Weight

309.75 g/mol

IUPAC Name

2-aminoethanol;2-(chloromethyl)oxirane;formaldehyde;1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C3H5ClO.C3H6N6.C2H7NO.CH2O/c4-1-3-2-5-3;4-1-7-2(5)9-3(6)8-1;3-1-2-4;1-2/h3H,1-2H2;(H6,4,5,6,7,8,9);4H,1-3H2;1H2

InChI Key

VUHQCGUROOXRMC-UHFFFAOYSA-N

Canonical SMILES

C=O.C1C(O1)CCl.C(CO)N.C1(=NC(=NC(=N1)N)N)N

Related CAS

49763-10-2

Origin of Product

United States

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